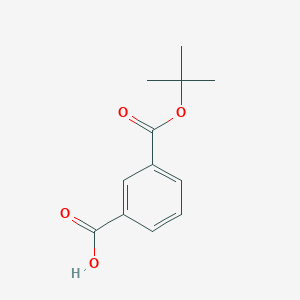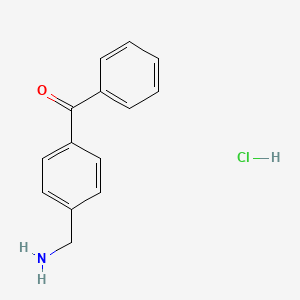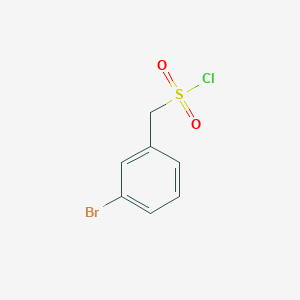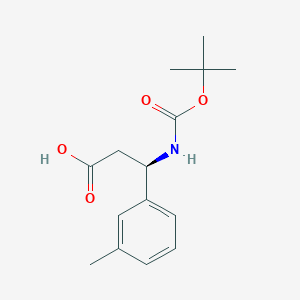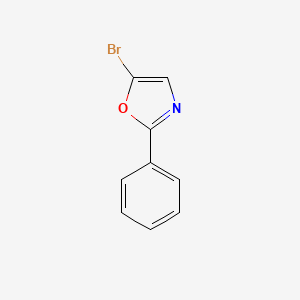
5-溴-2-苯基恶唑
描述
5-Bromo-2-phenyloxazole is a useful research compound. Its molecular formula is C9H6BrNO and its molecular weight is 224.05 g/mol. The purity is usually 95%.
The exact mass of the compound 5-Bromo-2-phenyloxazole is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 5-Bromo-2-phenyloxazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Bromo-2-phenyloxazole including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
合成与反应
5-溴-2-苯基恶唑是一种恶唑,恶唑类化合物是一种含有氧原子和氮原子的五元环化合物 . 恶唑以其多样化的合成策略和用途而闻名 . 5-溴-2-苯基恶唑的合成涉及多个步骤,包括硝化、水解、氢化、酯化、溴化和重氮化 .
医药应用
5-溴-2-苯基恶唑是治疗性钠-葡萄糖协同转运体-2 (SGLT2) 抑制剂生产中的关键中间体 . SGLT2 抑制剂是一类用于治疗 2 型糖尿病的药物 .
工业工艺放大
5-溴-2-苯基恶唑的工业工艺放大已使用廉价且易于获得的间苯二甲酸二甲酯作为原料成功实现 . 制备在约 70 公斤/批次的规模上成功进行,总收率为 24% .
抗菌应用
虽然关于 5-溴-2-苯基恶唑的具体研究有限,但相关的化合物如噻唑和吡唑已显示出抗菌特性 . 5-溴-2-苯基恶唑可能具有类似的应用。
抗癌应用
同样,噻唑和吡唑也因其抗癌特性而被研究 . 进一步的研究可能揭示 5-溴-2-苯基恶唑在该领域是否有潜力。
安全和危害
作用机制
Target of Action
5-Bromo-2-phenyloxazole is a key intermediate in the synthesis of a family of promising Sodium-Glucose Transporter 2 (SGLT2) inhibitors . SGLT2 inhibitors are a class of medications used in the treatment of type 2 diabetes. They work by preventing the reabsorption of glucose in the kidneys, thereby promoting the excretion of glucose in the urine and subsequently lowering blood glucose levels .
Mode of Action
This inhibition prevents the reabsorption of glucose in the kidneys, leading to a decrease in blood glucose levels .
Biochemical Pathways
By inhibiting SGLT2, less glucose is reabsorbed into the bloodstream, and more is excreted in the urine .
Pharmacokinetics
It has a high gastrointestinal (GI) absorption and is BBB permeant . . These properties may affect its bioavailability and distribution in the body.
Result of Action
As a key intermediate in the synthesis of sglt2 inhibitors, its ultimate effect is likely the reduction of blood glucose levels by promoting the excretion of glucose in the urine .
生化分析
Biochemical Properties
5-Bromo-2-phenyloxazole plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. It has been identified as an inhibitor of the enzyme CYP1A2, which is involved in the metabolism of various drugs and xenobiotics . The interaction between 5-Bromo-2-phenyloxazole and CYP1A2 is characterized by the binding of the compound to the active site of the enzyme, leading to inhibition of its catalytic activity. Additionally, 5-Bromo-2-phenyloxazole has been shown to interact with other biomolecules, such as transport proteins, which may influence its distribution and effects within the body .
Cellular Effects
The effects of 5-Bromo-2-phenyloxazole on cellular processes are diverse and depend on the type of cell and the specific cellular contextFor example, 5-Bromo-2-phenyloxazole can modulate the activity of signaling pathways involved in cell proliferation and apoptosis, leading to changes in cell growth and survival . Furthermore, it has been observed to affect the expression of genes related to metabolic processes, potentially altering cellular energy production and utilization .
Molecular Mechanism
At the molecular level, 5-Bromo-2-phenyloxazole exerts its effects through various mechanisms. One key mechanism is the binding of the compound to specific biomolecules, such as enzymes and receptors. This binding can result in the inhibition or activation of these biomolecules, leading to downstream effects on cellular function . For instance, the inhibition of CYP1A2 by 5-Bromo-2-phenyloxazole involves the binding of the compound to the enzyme’s active site, preventing the metabolism of its substrates . Additionally, 5-Bromo-2-phenyloxazole may influence gene expression by interacting with transcription factors or other regulatory proteins .
Temporal Effects in Laboratory Settings
The effects of 5-Bromo-2-phenyloxazole can change over time in laboratory settings, depending on factors such as stability and degradation. In vitro studies have shown that the compound is relatively stable under standard laboratory conditions, with minimal degradation over time . Long-term exposure to 5-Bromo-2-phenyloxazole can lead to cumulative effects on cellular function, such as alterations in gene expression and metabolic activity . In vivo studies have also demonstrated that the compound can have lasting effects on cellular processes, particularly when administered at high doses or over extended periods .
Dosage Effects in Animal Models
The effects of 5-Bromo-2-phenyloxazole in animal models vary with different dosages. At low doses, the compound may have minimal or no observable effects on cellular function . As the dosage increases, 5-Bromo-2-phenyloxazole can exert more pronounced effects, such as inhibition of enzyme activity and alterations in gene expression . High doses of the compound may also lead to toxic or adverse effects, including cellular damage and disruption of normal metabolic processes . These dosage-dependent effects highlight the importance of careful dosing and monitoring in experimental studies involving 5-Bromo-2-phenyloxazole .
Metabolic Pathways
5-Bromo-2-phenyloxazole is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism and clearance from the body. The compound is primarily metabolized by cytochrome P450 enzymes, including CYP1A2, which catalyze its oxidation and subsequent conjugation with glucuronic acid or sulfate . These metabolic reactions result in the formation of more water-soluble metabolites that can be excreted from the body . Additionally, 5-Bromo-2-phenyloxazole may influence metabolic flux and metabolite levels by modulating the activity of key enzymes involved in energy production and utilization .
Transport and Distribution
The transport and distribution of 5-Bromo-2-phenyloxazole within cells and tissues are mediated by various transporters and binding proteins. The compound is known to be highly permeable to cell membranes, allowing it to readily enter cells and exert its effects . Once inside the cell, 5-Bromo-2-phenyloxazole can interact with intracellular transporters that facilitate its distribution to specific cellular compartments . The localization and accumulation of the compound within cells can influence its activity and function, as well as its potential toxicity .
Subcellular Localization
The subcellular localization of 5-Bromo-2-phenyloxazole is an important factor in determining its activity and function. The compound has been found to localize to various subcellular compartments, including the cytoplasm, nucleus, and mitochondria . This localization is influenced by targeting signals and post-translational modifications that direct 5-Bromo-2-phenyloxazole to specific organelles . The presence of the compound in different subcellular locations can affect its interactions with biomolecules and its overall impact on cellular processes .
属性
IUPAC Name |
5-bromo-2-phenyl-1,3-oxazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrNO/c10-8-6-11-9(12-8)7-4-2-1-3-5-7/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSXVETKZQOUBNB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC=C(O2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30378325 | |
| Record name | 5-bromo-2-phenyloxazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30378325 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
92629-11-3 | |
| Record name | 5-bromo-2-phenyloxazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30378325 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-bromo-2-phenyl-1,3-oxazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


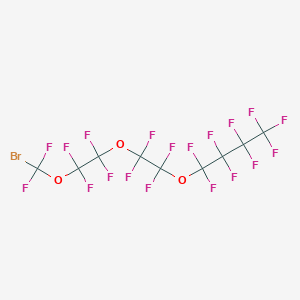


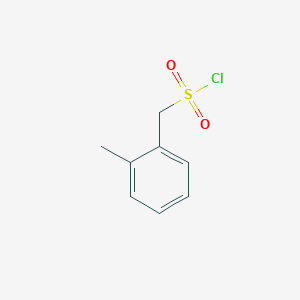

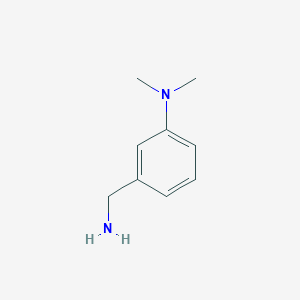

![N-[3-(aminomethyl)phenyl]acetamide Hydrochloride](/img/structure/B1271464.png)
